5-Chloro-2,3-difluoro-4-hydroxybenzoic acid
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Overview
Description
5-Chloro-2,3-difluoro-4-hydroxybenzoic acid, also known as 5-chloro-2,3-difluoro-4-hydroxybenzoate, is an important organic compound in the field of chemistry. It is a white crystalline solid that is soluble in water and ethanol. It is used in a variety of applications, including pharmaceuticals, cosmetics, and as a reagent for organic synthesis. This compound has a number of interesting properties, and its synthesis and use in the laboratory are of great interest to chemists. In
Scientific Research Applications
5-Chloro-2,3-difluoro-4-hydroxybenzoic acid is a versatile compound that has a number of scientific research applications. It is used as a reagent in organic synthesis, and it is also used in the synthesis of pharmaceuticals and other compounds. It has also been used in the study of enzyme inhibitors, as it has been shown to inhibit the activity of certain enzymes. Furthermore, it has been used in the study of the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid-difluoro-4-hydroxybenzoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, as it has been shown to inhibit the activity of a number of enzymes. It is also believed to interact with proteins and other biological molecules, which may explain its effects on enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid-difluoro-4-hydroxybenzoic acid are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, and it may also interact with proteins and other biological molecules. As a result, it may affect the function of certain biological pathways and processes.
Advantages and Limitations for Lab Experiments
5-Chloro-2,3-difluoro-4-hydroxybenzoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively inexpensive. Furthermore, it is relatively stable and can be stored for long periods of time. On the other hand, it can be toxic if not handled properly, and it can also be difficult to work with due to its low solubility in some solvents.
Future Directions
There are a number of potential future directions for research on 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid-difluoro-4-hydroxybenzoic acid. One area of research is the development of new methods for its synthesis. Another area of research is the study of its biochemical and physiological effects, which could lead to new applications in pharmaceuticals and other areas. Additionally, research could be conducted to explore its potential as an enzyme inhibitor, which could lead to new treatments for diseases. Finally, further research could be conducted to explore its potential as a reagent in organic synthesis, which could lead to the development of new compounds and processes.
Synthesis Methods
5-Chloro-2,3-difluoro-4-hydroxybenzoic acid can be synthesized through several different methods. The most commonly used method is the Friedel-Crafts acylation of 2,3-difluorobenzene with chloroacetic acid. In this reaction, the chloroacetic acid is first reacted with aluminum chloride to form an acyl chloride, which is then reacted with 2,3-difluorobenzene to form the desired compound. Other methods of synthesis include the reaction of chloroacetic acid with 2,3-difluorobenzaldehyde and the reaction of 2,3-difluorobenzoyl chloride with sodium hydroxide.
properties
IUPAC Name |
5-chloro-2,3-difluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUIYVBYHYDXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoro-4-hydroxybenzoic acid |
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